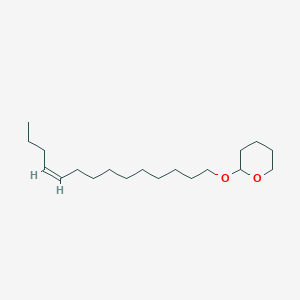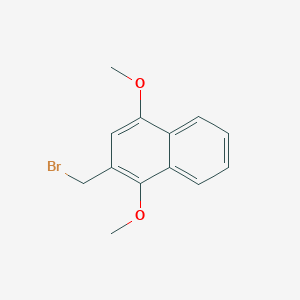
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran, commonly referred to as ZTT, is an organic compound that has been studied extensively for its diverse applications in the scientific community. It is a colorless liquid that is derived from the oxidation of tetradec-10-en-1-ol, a common starting material in organic synthesis. ZTT has been used in a variety of fields, including organic and medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
ZTT has been used in a variety of scientific research applications, including organic and medicinal chemistry, biochemistry, and pharmacology. In organic chemistry, ZTT has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, it has been used as an intermediate in the synthesis of various drugs. In biochemistry, ZTT has been used as a substrate for the study of various enzymes. In pharmacology, it has been used to study the effects of various drugs on the body.
作用機序
The exact mechanism of action of ZTT is not yet known, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is thought to interact with the active site of certain enzymes, preventing them from catalyzing the reactions necessary for drug metabolism. This inhibition of drug metabolism can lead to an increase in the bioavailability of certain drugs, making them more effective.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZTT are currently not well understood. However, it is thought to inhibit the metabolism of certain drugs, leading to an increase in their bioavailability. This can result in an increased therapeutic effect of the drug, as well as an increased risk of side effects. Additionally, ZTT has been shown to increase the solubility of certain drugs, allowing them to be more easily absorbed by the body.
実験室実験の利点と制限
The main advantage of using ZTT in lab experiments is its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it has been shown to inhibit the metabolism of certain drugs, making it unsuitable for use in experiments involving drug metabolism. Additionally, its solubility in water is limited, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of ZTT. One potential application is the development of new drugs and drug delivery systems. ZTT could be used to increase the solubility of certain drugs, making them easier to deliver to the body. Additionally, it could be used to inhibit the metabolism of certain drugs, allowing them to remain active in the body for longer periods of time. Finally, ZTT could be used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds.
合成法
The most common method for the synthesis of ZTT is the oxidation of tetradec-10-en-1-ol using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is typically performed in an aqueous solution at room temperature in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a mixture of ZTT and tetradec-10-en-1-yl alcohol, which can be separated using silica gel chromatography. Other methods for the synthesis of ZTT include the oxidation of tetradec-10-en-1-ol with hydrogen peroxide and the oxidative cleavage of tetradec-10-en-1-yl acetate.
特性
IUPAC Name |
2-[(Z)-tetradec-10-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h4-5,19H,2-3,6-18H2,1H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKSPTBTIWXWFS-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
